Scientific Field: Dermatology
Summary of Application: Fluocinolone acetonide (FLU) and acitretin (ACT) are widely used antipsoriatic drugs.
Methods of Application: In this study, topical nanostructured lipid carriers (NLCs) were fabricated to reduce the side effects and enhance the therapeutic efficacy.
Scientific Field: Orthopedics
Summary of Application: Fluocinolone acetonide (FA) in combination with transforming growth factor beta 3 (TGF‐β3) strongly potentiated chondrogenic differentiation of human bone marrow–derived mesenchymal stem cells (hBMSCs).
Methods of Application: In an in vivo cartilage defect model in knee joints of immunocompromised mice, transplantation of FA/TGF‐β3–treated hBMSCs could completely repair the articular surface.
Results or Outcomes: Analysis of the intracellular pathways revealed that FA enhanced TGF‐β3–induced phosphorylation of Smad2 and Smad3.
Scientific Field: Environmental Science
Summary of Application: Fluocinolone acetonide may be used as a reference standard in the analysis of fluocinolone acetonide in samples of soil.
Methods of Application: The analysis is done via pressurized liquid extraction (PLE) and solid-phase extraction (SPE) followed by liquid chromatography coupled with tandem mass spectrometry (LC/MS/MS).
Summary of Application: Fluocinolone acetonide is primarily used in dermatology to reduce skin inflammation and relieve itching.
Scientific Field: Oncology
Summary of Application: Fluocinolone acetonide can act as an inhibitor of tumor cells.
Scientific Field: Biochemistry
Summary of Application: Fluocinolone acetonide can regulate lipid metabolism by modulating gene expression.
Fluocinolone acetonide is a synthetic fluorinated corticosteroid primarily utilized in dermatology for its anti-inflammatory and antipruritic properties. The compound is characterized by its chemical formula and a molar mass of approximately 452.49 g/mol. It was first synthesized in 1959 at Syntex Laboratories in Mexico City and was subsequently marketed under various brand names, including Synalar and Iluvien . The fluorine substitution at the 9 position significantly enhances its biological activity compared to other corticosteroids .
Fluocinolone acetonide's anti-inflammatory effect stems from its interaction with glucocorticoid receptors within skin cells []. Upon binding, it triggers a cascade of events leading to:
These actions collectively alleviate symptoms like itching, redness, and inflammation associated with various skin conditions [].
These reactions facilitate the elimination of fluocinolone acetonide through renal excretion .
Fluocinolone acetonide exhibits potent anti-inflammatory effects by binding to glucocorticoid receptors in target tissues. Upon binding, the receptor-ligand complex translocates into the nucleus and interacts with glucocorticoid response elements, leading to the upregulation of anti-inflammatory proteins such as lipocortins. This action inhibits phospholipase A2, thereby reducing the release of arachidonic acid and subsequent inflammatory mediators like prostaglandins and leukotrienes . Additionally, fluocinolone acetonide has been shown to enhance chondrogenesis in bone marrow mesenchymal stem cells, significantly increasing collagen type II levels compared to other corticosteroids like dexamethasone .
The synthesis of fluocinolone acetonide involves several steps:
This multi-step synthesis highlights the complexity involved in producing this effective corticosteroid .
Fluocinolone acetonide is widely used for:
Fluocinolone acetonide may interact with various medications due to its hepatic metabolism. Notable interactions include:
Clinical monitoring is recommended when fluocinolone acetonide is used alongside these agents to mitigate adverse effects .
Several compounds share structural and functional similarities with fluocinolone acetonide. Here are some notable examples:
| Compound Name | Chemical Structure | Key Characteristics |
|---|---|---|
| Dexamethasone | C22H29FO5 | Potent anti-inflammatory; widely used in various conditions. |
| Triamcinolone Acetonide | C21H27O6 | Similar anti-inflammatory properties; often used topically. |
| Betamethasone | C22H29FO5 | Strong anti-inflammatory effects; used in skin conditions and allergies. |
| Mometasone Furoate | C27H30Cl2O6S | Potent topical corticosteroid; effective for allergic rhinitis. |
Fluocinolone acetonide's uniqueness lies in its fluorination at specific positions, which enhances its potency and selectivity for glucocorticoid receptors compared to other corticosteroids. Its ability to significantly promote chondrogenesis further distinguishes it from similar compounds, making it particularly valuable in regenerative medicine applications .
The solubility behavior of fluocinolone acetonide demonstrates marked variation across different solvent systems, reflecting its predominantly lipophilic nature with limited hydrophilic character [1] [2]. The compound exhibits practically insoluble characteristics in water, with solubility values typically below 0.01 mg/mL [1] [3]. This poor aqueous solubility is a defining characteristic that influences formulation strategies and bioavailability considerations.
In organic solvents, fluocinolone acetonide demonstrates significantly enhanced solubility. Dimethyl sulfoxide represents the most effective solubilizing medium, achieving concentrations of 90.0 mg/mL (198.89 mM) [2]. Ethanol provides moderate solubility at 12.0 mg/mL (26.51 mM) [2], while acetone and methanol both demonstrate good solubilizing capacity, classified as "soluble" with concentrations exceeding 10 mg/mL [1] [4]. Chloroform exhibits limited solubilizing capacity, categorized as "slightly soluble" with concentrations between 0.1-1 mg/mL [1] [4].
The solubility in n-octanol reaches 9.8 mg/mL [5], which is particularly relevant for partition coefficient determinations and lipophilicity assessments. In phosphate buffered saline at pH 7.4, the solubility is severely limited to 0.017 mg/mL (0.038 mM) [5], emphasizing the compound's preference for lipophilic environments.
Cosolvent systems demonstrate enhanced solubilization capacity. Propylene glycol exhibits the highest solubilizing power among cosolvents with a solubility parameter of 3.06×10⁻² followed by glycerin at 0.95×10⁻² [6]. These cosolvent systems are particularly valuable for pharmaceutical formulations requiring enhanced drug dissolution.
The partition coefficient behavior of fluocinolone acetonide reflects its substantial lipophilic character and tissue binding affinity. The logarithmic distribution coefficient (Log D) for the n-octanol/water system at pH 7.4 and 37°C is 2.56 [7] [8] [9], corresponding to a partition coefficient of approximately 363 [7] [8]. This value indicates a strong preference for lipophilic phases, being 4.02-fold higher than dexamethasone and comparable to triamcinolone acetonide [7] [8].
The partition coefficient demonstrates concentration-dependent behavior in certain systems. In isopropyl myristate/propylene glycol-water mixtures, the partition coefficient varies with vehicle composition, allowing for formulation optimization [10]. This concentration dependency suggests saturable binding mechanisms in complex formulation matrices.
Tissue partition coefficients reveal significant accumulation potential in biological tissues. Trabecular meshwork tissue demonstrates the highest partition coefficients, ranging from 7.4 to 9.5 depending on drug concentration [7]. Human lens tissue exhibits moderate partition coefficients between 0.87 and 4.18 [7], while bovine lens tissue shows values from 0.35 to 1.56 [7]. These tissue-specific partition coefficients correlate positively with the compound's lipophilicity and have implications for ocular drug delivery and potential adverse effects.
The solubility of fluocinolone acetonide exhibits minimal pH dependence under physiological conditions due to its non-ionizable nature [11]. The compound contains no ionizable functional groups that would undergo protonation or deprotonation within the physiological pH range. However, pH influences the stability and degradation kinetics rather than direct solubility effects.
In pharmaceutical formulations, pH optimization focuses on stability enhancement rather than solubility improvement. The predicted pKa value of 12.78 ± 0.70 [1] indicates that the compound remains essentially neutral across the entire physiological pH range, confirming the absence of significant pH-dependent solubility changes.
Cosolvent systems containing pH-modifying agents may indirectly affect apparent solubility through alterations in solvent properties and drug-solvent interactions. However, these effects are primarily attributed to cosolvent properties rather than direct pH-drug interactions.
Fluocinolone acetonide demonstrates complex thermal behavior characterized by multiple phase transitions and decomposition pathways. The compound exhibits three distinct crystalline polymorphs designated as forms A, B, and C, each with unique thermal signatures [12] [13].
The melting point of fluocinolone acetonide ranges from 266-269°C under standard conditions [1] [14], with decomposition occurring at approximately 270°C [3] [15]. This narrow temperature range between melting and decomposition indicates limited thermal stability at elevated temperatures. The compound remains stable up to approximately 250°C, beyond which degradation processes become significant [13].
Differential scanning calorimetry analysis reveals distinct thermal events for each polymorphic form. Form A exhibits two endothermic peaks: a broad transition at 180-220°C corresponding to solid-solid conversion to form B, followed by melting at 280°C [13]. Form B demonstrates a single endothermic peak at 280°C representing fusion with concurrent decomposition [13]. Form C shows an exothermic peak between 150-180°C indicating irreversible conversion to form B [13].
The thermal stability demonstrates temperature-dependent degradation kinetics following Arrhenius behavior. Weight loss analysis indicates initial moisture loss from 35-120°C (approximately 2%), followed by solvent removal from crystalline lattices at 120-220°C, and finally rapid decomposition beginning at 270°C [13].
The degradation kinetics of fluocinolone acetonide follow pseudo-first-order kinetics with strong temperature and pH dependence [11]. The degradation mechanism involves hydrolysis reactions catalyzed by hydrogen ions, hydroxide ions, and neutral pathways [11].
The overall degradation rate constant is described by the comprehensive equation:
kₒᵦₛ = exp[22.5 - (17,200/RT)] + exp[38.7 - (22,200/RT)] × [H⁺] + exp[49.5 - (21,100/RT)] × [OH⁻] [11]
This equation encompasses three parallel degradation pathways: neutral hydrolysis with an activation energy of 143.0 kJ/mol, acid-catalyzed hydrolysis with 184.6 kJ/mol, and base-catalyzed hydrolysis with 175.4 kJ/mol [11].
The pH-rate profile demonstrates minimum degradation near pH 4.0, with accelerated degradation at both acidic and basic conditions [11]. In cream formulations, pH 4.0 provides optimal stability, while pH 2.3 and 6.0 result in accelerated degradation [11]. This pH-dependent behavior is consistent with the proposed hydrolysis mechanism involving both acid and base catalysis.
Temperature effects on degradation follow Arrhenius kinetics across the temperature range of 23-80°C [11]. The activation energies for different degradation pathways indicate that base-catalyzed hydrolysis predominates at higher temperatures, while acid-catalyzed reactions become more significant at lower pH values [11].
In pharmaceutical formulations, degradation kinetics vary with formulation composition and storage conditions. Combined ointment formulations demonstrate extended stability, with 90% of the active ingredient remaining after 24 months at 25°C [16] [17]. However, photodegradation under UV radiation at 254 nm results in complex kinetics with significantly reduced stability, requiring light protection during storage [18].
The Arrhenius behavior of fluocinolone acetonide degradation enables quantitative prediction of stability under various temperature conditions. The three-pathway degradation model provides activation energies ranging from 143.0 to 184.6 kJ/mol, depending on the catalytic mechanism [11].
For neutral hydrolysis, the Arrhenius parameters predict temperature-dependent degradation rates according to the expression exp[22.5 - (17,200/RT)] [11]. This relationship enables shelf-life predictions at different storage temperatures and supports accelerated stability testing protocols.
The acid-catalyzed pathway demonstrates higher activation energy (184.6 kJ/mol) compared to neutral hydrolysis (143.0 kJ/mol), indicating greater temperature sensitivity under acidic conditions [11]. The base-catalyzed pathway exhibits intermediate activation energy (175.4 kJ/mol), suggesting moderate temperature dependence under alkaline conditions [11].
Arrhenius analysis supports the prediction that degradation rates double approximately every 10°C increase in temperature, consistent with general pharmaceutical stability principles. This temperature coefficient enables extrapolation of stability data from accelerated testing conditions to normal storage temperatures.
The predictive capability of the Arrhenius model has been validated through long-term stability studies demonstrating agreement between predicted and observed degradation rates [11]. This validation supports the use of Arrhenius parameters for formulation optimization and shelf-life determination under various storage conditions.
Irritant;Health Hazard